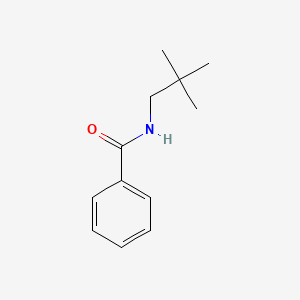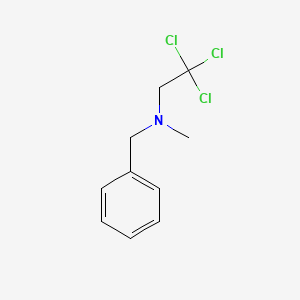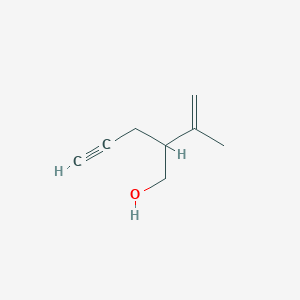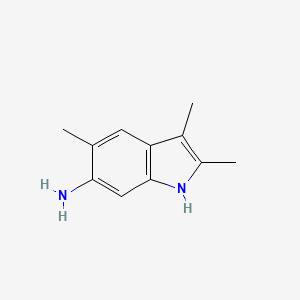
2,3,5-Trimethyl-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with the molecular formula C11H13N, is characterized by the presence of three methyl groups at positions 2, 3, and 5, and an amine group at position 6 on the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-1H-indol-6-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective methylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated indole compounds.
Scientific Research Applications
2,3,5-Trimethyl-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. This compound can act as an agonist or antagonist, depending on the target, and can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1H-Indole: The parent compound, lacking the methyl and amine groups.
2,3,5-Trimethyl-1H-indole: Similar structure but without the amine group.
2,3,5-Trimethyl-1H-indol-6-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53918-91-5 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,3,5-trimethyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-6-4-9-7(2)8(3)13-11(9)5-10(6)12/h4-5,13H,12H2,1-3H3 |
InChI Key |
HMOWERPAXOQSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


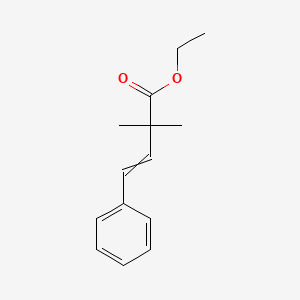
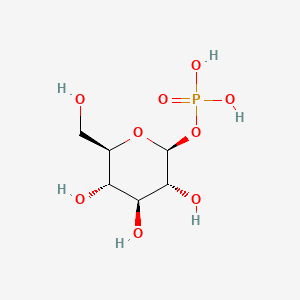
![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)

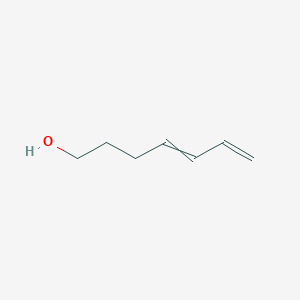
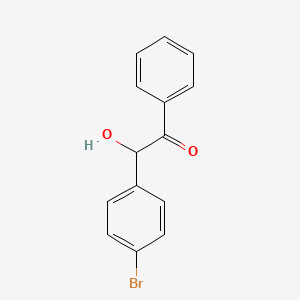

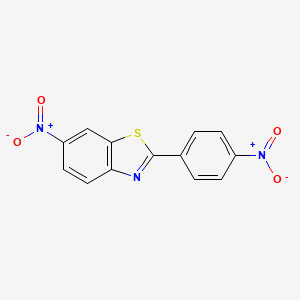
![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)
